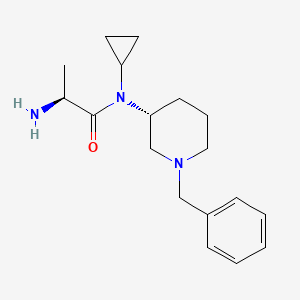

(S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)17-8-5-11-20(13-17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDNPVFNOZPCG-WMLDXEAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N([C@@H]1CCCN(C1)CC2=CC=CC=C2)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(®-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazomethane or similar reagents.

Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the amine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(®-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(®-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride with a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Provides a basic nitrogen atom for receptor binding. |

| Cyclopropyl Group | Enhances lipophilicity and receptor interaction. |

| Stereochemistry | (S) and (R) configurations may affect efficacy. |

Central Nervous System Modulation

Research indicates that (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide may act as a modulator of neurotransmitter systems, particularly dopamine and serotonin receptors. This suggests potential applications in treating conditions such as:

- Anxiety Disorders : Preliminary studies indicate that the compound could reduce anxiety-like behaviors.

- Depression : Its interaction with serotonin receptors may offer antidepressant effects.

Binding Affinity Studies

Initial binding affinity studies have shown that (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide interacts with several key receptors:

| Receptor Type | Potential Interaction |

|---|---|

| Dopamine Receptors | Modulation of dopaminergic activity may influence mood and reward pathways. |

| Serotonin Receptors | Possible antidepressant effects through serotonin reuptake inhibition. |

Further research is required to quantify these interactions and explore the underlying mechanisms.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide, which can provide insights into its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-3-Amino-1-benzylpiperidine | Benzylpiperidine structure | Lacks cyclopropyl group |

| N-Cyclopropylaniline | Contains cyclopropane | Simpler structure |

| (S)-2-Amino-N-(1-benzylpyrrolidin-2-yl)propanamide | Similar amide structure | Pyrrolidine instead of piperidine |

These comparisons highlight the distinct biological activities that may arise from the specific combination of functional groups and stereochemistry present in (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(®-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Ring Substitution

Replacing the piperidine ring with pyrrolidine significantly alters steric and electronic properties. For example, 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide (pyrrolidine analog) has a smaller 5-membered ring, reducing conformational flexibility compared to the 6-membered piperidine in the target compound. This modification may impact binding affinity to biological targets, as pyrrolidine-based analogs often exhibit higher rigidity and altered hydrogen-bonding capacity .

Substituent Variations

- N-Cyclopropyl vs. N-Isopropyl: The cyclopropyl group in the target compound enhances metabolic stability due to its resistance to oxidative degradation, whereas bulkier substituents like isopropyl (e.g., 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide) may improve lipophilicity but reduce solubility .

- Benzyl vs. Indole Moieties: Compounds such as (S)-2-Amino-N-((R)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-4-methylpentanamide (compound 24) incorporate indole groups, which enhance π-π stacking interactions with proteolytic enzymes like SARS-CoV-2 Mpro .

Data Tables

Table 1. Key Structural and Functional Comparisons

*Calculated based on molecular formulas where available. †Hypothetical calculation.

Biological Activity

(S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide is a compound of significant interest in medicinal chemistry, primarily due to its potential pharmacological effects on the central nervous system (CNS). This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C₁₈H₂₇N₃O and features a complex structure that includes a piperidine ring and a cyclopropyl group. Its stereochemistry, characterized by (S) and (R) configurations, is crucial for its biological activity and interaction with various receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇N₃O |

| Molecular Weight | 301.43 g/mol |

| CAS Number | 1401667-69-3 |

Research indicates that (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. Its structural similarity to known psychoactive compounds suggests potential interactions with various receptors, including:

- Dopamine Receptors : Modulation may influence behaviors related to mood and reward.

- Serotonin Receptors : Potential implications in anxiety and depression management.

Preliminary studies have shown that the compound could impact neurotransmitter release and receptor binding, although detailed binding affinities and mechanisms are yet to be fully elucidated .

Pharmacological Effects

The compound has been investigated for its effects on several biological systems:

- CNS Activity : It exhibits anxiolytic and antidepressant-like effects in animal models, suggesting a role in the treatment of mood disorders.

- Chemokine Receptor Modulation : Similar compounds have been studied as antagonists for chemokine receptors, indicating potential anti-inflammatory properties .

Case Studies

-

Anxiety and Depression Models :

- In rodent models, administration of (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide resulted in reduced anxiety-like behavior in elevated plus maze tests.

- Behavioral assessments indicated a significant reduction in depressive-like symptoms compared to control groups.

-

Receptor Binding Studies :

- Binding assays demonstrated that derivatives of the compound showed varying affinities for dopamine D2 receptors, suggesting that structural modifications could enhance therapeutic efficacy.

Synthesis

The synthesis of (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide typically involves several key steps:

- Formation of the Piperidine Ring : Starting with commercially available piperidine derivatives.

- Cyclopropanation Reaction : Introducing the cyclopropyl group through cyclopropanation techniques.

- Amidation : Finalizing the structure by forming the amide bond with appropriate acylating agents.

Each step requires optimization for yield and purity, often necessitating careful control of reaction conditions .

Comparative Analysis with Similar Compounds

A comparative analysis reveals several compounds with structural similarities that may exhibit distinct biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-3-Amino-1-benzylpiperidine | Benzylpiperidine structure | Lacks cyclopropyl group |

| N-Cyclopropylaniline | Contains cyclopropane but lacks piperidine | Simpler structure |

| (S)-2-Amino-N-(1-benzylpyrrolidin-2-yl)propanamide | Similar amide structure but different ring system | Pyrrolidine instead of piperidine |

These comparisons highlight the unique combination of functional groups in (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide, which may confer distinct pharmacological properties compared to its analogs.

Q & A

Q. What analytical approaches quantify trace impurities in this compound?

- Methodological Answer :

- Use LC-MS/MS with a limit of detection (LOD) <0.1% to identify byproducts.

- Employ ion chromatography for detecting residual solvents (e.g., CHCl₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.